4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid
Description
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a thiophen-3-yl group and a carboxylic acid moiety at the 5-position. The thiadiazole ring system is known for its diverse bioactivity, including antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
4-thiophen-3-ylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-7(11)6-5(8-9-13-6)4-1-2-12-3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCWQHPUSSYMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes to 1,2,3-Thiadiazole Derivatives
The synthesis of 1,2,3-thiadiazoles, including substituted derivatives like 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid, typically follows these general approaches:
- Cyclization of thiosemicarbazide derivatives
- Oxidative cyclization of thiosemicarbazones
- Cyclization of diacylhydrazines with sulfur sources
- Ring formation via reaction of hydrazides with carbon-sulfur sources
These methods often employ dehydrating agents or sulfurizing reagents such as phosphorus oxychloride, phosphorus pentasulfide, or Lawesson’s reagent to facilitate ring closure and thiadiazole formation.
Specific Preparation Strategies for this compound
While direct literature on this exact compound is limited, the following preparation strategies can be adapted based on closely related thiadiazole carboxylic acids and thiophene-substituted heterocycles:
Cyclization of Thiophene-Substituted Diacylhydrazines
- Starting materials: Diacylhydrazines bearing a thiophene substituent at the 4-position.
- Reagents: Sulfur sources such as phosphorus pentasulfide or Lawesson’s reagent.
- Conditions: Heating under reflux in an appropriate solvent (e.g., toluene or benzene) to promote thionation and cyclization.
- Outcome: Formation of the 1,2,3-thiadiazole ring with simultaneous incorporation of the thiophene substituent at position 4 and the carboxylic acid at position 5 after hydrolysis or ester cleavage.
Oxidative Cyclization of Thiosemicarbazones Derived from Thiophene Aldehydes
- Starting materials: Thiosemicarbazones prepared by condensation of thiophene-3-carboxaldehyde with thiosemicarbazide.
- Reagents: Oxidants such as bromine in glacial acetic acid.
- Conditions: Stirring at room temperature for 2–3 hours.
- Outcome: Oxidative cyclization to yield the 1,2,3-thiadiazole ring system with thiophene substitution. Subsequent hydrolysis or oxidation steps can introduce the carboxylic acid group at position 5.
Preparation via Hydrazide Intermediates
- Intermediate synthesis: Conversion of this compound ethyl ester to the corresponding hydrazide by reaction with hydrazine hydrate in ethanol under reflux.
- Further steps: Cyclization or functional group transformations to yield the free acid.
- Yield: Related compounds have been reported with high yields (~95%) using this method.
Representative Experimental Data and Reaction Conditions
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of diacylhydrazines | Phosphorus pentasulfide or Lawesson’s reagent, reflux | Direct ring formation, moderate to high yields | Long reaction times, side products with P4S10 |
| Oxidative cyclization of thiosemicarbazones | Bromine in glacial acetic acid, room temp | Mild conditions, good yields | Requires careful handling of bromine |
| Hydrazide intermediate route | Hydrazine hydrate in ethanol, reflux | High yield, accessible intermediates | Requires ester precursor |
| Decarboxylation of carboxylic acid derivatives | Heating at 140-195°C | Simple, high yield | Limited to derivatives with carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds similar to 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid exhibit significant activity against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against pathogens like Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
Thiadiazole derivatives are being investigated for their potential anticancer properties. Some studies suggest that they may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of angiogenesis .
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Research has indicated that thiadiazole derivatives can act as effective agents against various agricultural pests and diseases. Their efficacy is attributed to their ability to disrupt biological processes in target organisms .
Plant Growth Regulation
Thiadiazoles have also been explored for their role as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, contributing to higher crop yields and better quality produce .
Materials Science
Conductive Polymers
In materials science, thiadiazole compounds are being studied for their incorporation into conductive polymers. These materials have applications in electronic devices due to their ability to conduct electricity while maintaining flexibility and durability .
Dyes and Pigments
this compound can also be utilized in the synthesis of dyes and pigments for textiles and coatings. The thiophene ring contributes to the color properties and stability of these compounds under various environmental conditions .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of thiadiazole derivatives.
- Methodology : In vitro testing against various bacterial strains.
- Findings : The study found that certain derivatives exhibited significantly lower MIC values compared to standard antibiotics, indicating strong antimicrobial potential.
-
Pesticidal Application Research
- Objective : To assess the effectiveness of thiadiazole-based pesticides on crop yield.
- Methodology : Field trials comparing treated vs. untreated crops.
- Findings : Treated crops showed a marked increase in yield and resistance to pest infestations.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid : Replaces the thiophen-3-yl group with a phenyl ring. This analog was used to synthesize amide derivatives via Suzuki coupling, demonstrating versatility in functionalization .
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide : Substitutes the thiophen-3-yl group with a methyl group and replaces the carboxylic acid with a hydrazide. Derivatives of this compound showed antimicrobial activity against Gram-positive bacteria and fungi .
- Benzothiadiazole-5-carboxylic acid : A benzofused analog, altering electronic properties and solubility .
Table 1: Structural Comparison
Physicochemical Properties
Data from ethyl and methyl derivatives highlight substituent effects:
- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid : Boiling point: 296.69°C (EPA T.E.S.T.), melting point: 124.57°C (EPI Suite), water solubility: 11,589.9 mg/L .
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid : Molecular weight: 143.14 g/mol, density: 1.44 g/cm³ .
- Lipophilicity : Derivatives with methyl or hydrazide groups showed higher lipophilicity (logP values ranging from 1.2–3.5), critical for membrane permeability .
Computational and Crystallographic Insights
Biological Activity
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antiviral, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A thiophene ring
- A thiadiazole core
- A carboxylic acid functional group
This unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast) | 12.8 | Doxorubicin | 3.13 |
| A549 (Lung) | 8.1 | Doxorubicin | 3.13 |
| SMMC-7721 (Liver) | Not specified | Not specified | Not specified |
Research indicates that compounds with a thiadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .
Antiviral Activity
This compound has shown promising antiviral properties. In studies focused on tobacco mosaic virus (TMV), derivatives containing thiadiazole structures exhibited higher antiviral efficacy compared to standard reference drugs:
| Compound | Induction Activity (%) | Reference Drug | Induction Activity (%) |
|---|---|---|---|
| This compound | 61.03 | Ninamycin | 18.58 |
| Tiadinil | 59.25 |
The presence of the thiophene moiety significantly enhanced the antiviral activity of the compound .
Antimicrobial Activity
The antimicrobial properties of thiadiazoles have been extensively studied. The following table illustrates the antibacterial activity of various derivatives against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Type | Activity |
|---|---|---|
| A2 | Staphylococcus aureus | Significant |
| B2 | Escherichia coli | Moderate |
| A4 | Pseudomonas aeruginosa | Significant |
In vitro studies have shown that these compounds possess substantial antibacterial and antifungal activities .
The biological activities of this compound can be attributed to several mechanisms:
- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.
- Antiviral Mechanism : Inhibition of viral replication through interaction with viral proteins.
- Antimicrobial Mechanism : Disruption of bacterial cell walls and interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative showed an IC50 comparable to doxorubicin against MCF-7 cells, indicating its potential as an alternative treatment .
- Viral Infections in Plants : The compound exhibited significant protective effects against TMV in agricultural applications, showcasing its dual role as an antiviral agent and plant elicitor .
Q & A
Basic: What are the common synthetic strategies for 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid?
Answer:
The synthesis typically involves cyclization reactions starting from thiophene and thiadiazole precursors. A validated approach includes:
- Step 1: Reacting thiophene-3-carboxylic acid derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
- Step 2: Optimizing reaction conditions (e.g., temperature, solvent) to improve yield. For example, refluxing in acetic acid for 3–5 hours is effective for analogous compounds .
- Step 3: Purification via column chromatography or recrystallization, followed by structural confirmation using NMR and mass spectrometry .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Combined spectroscopic and chromatographic methods are critical:
- 1H/13C NMR: Assigns proton and carbon environments, verifying the thiophene and thiadiazole moieties.
- X-ray crystallography: Resolves crystal packing and bond angles, as demonstrated for structurally similar triazole-thiadiazole hybrids .
- HPLC-MS: Validates purity (>95%) and molecular weight .
Advanced: What methodologies are used to evaluate its biological activity?
Answer:
- In vitro assays: Test antimicrobial activity using agar dilution (e.g., against S. aureus or C. albicans) .
- Molecular docking: Screen for binding affinity to target enzymes (e.g., COX-2 or bacterial topoisomerases) using software like AutoDock Vina .
- Dose-response curves: Determine IC50 values in cytotoxicity assays (e.g., MTT on cancer cell lines) .
Advanced: How can researchers resolve contradictory data in SAR studies of its derivatives?
Answer:
- Systematic variation: Synthesize derivatives with controlled substituent changes (e.g., alkyl vs. aryl groups at position 4) to isolate electronic/steric effects .
- Multivariate analysis: Apply PCA (Principal Component Analysis) to correlate structural features (logP, polar surface area) with bioactivity .
- Reproducibility checks: Replicate synthesis and assays under standardized conditions to minimize batch variability .
Basic: What analytical techniques assess its stability under varying storage conditions?
Answer:
- Forced degradation studies: Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- HPLC-DAD: Monitor degradation products and calculate mass balance to ensure stability .
- FTIR: Track functional group integrity (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced: How are computational methods applied to optimize its reactivity in synthesis?
Answer:
- DFT calculations: Model transition states (e.g., for cyclization steps) using Gaussian09 to predict energy barriers and regioselectivity .
- Solvent screening: Use COSMO-RS simulations to identify solvents that maximize yield (e.g., DMF vs. ethanol) .
- Microwave-assisted synthesis: Reduce reaction time by 50–70% compared to conventional heating, as shown for analogous thiadiazoles .
Advanced: What strategies improve selectivity in functionalizing the thiadiazole ring?
Answer:
- Protecting groups: Temporarily block the carboxylic acid using tert-butyl esters to direct electrophilic substitution to the thiophene ring .
- Metal catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H arylation at specific positions .
- pH control: Adjust reaction pH to favor nucleophilic attack at sulfur or nitrogen sites .
Advanced: How is in vitro toxicity evaluated for potential therapeutic applications?
Answer:
- Cell viability assays: Use human fibroblast (e.g., NIH/3T3) or hepatocyte (e.g., HepG2) lines to assess general cytotoxicity .
- Ames test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Hemolysis assay: Test erythrocyte lysis at concentrations ≥100 µM to gauge blood compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
